![molecular formula C12H11N5O3 B7630297 2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile](/img/structure/B7630297.png)
2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile
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Overview
Description
2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile, also known as HEPN, is a chemical compound commonly used in scientific research. HEPN is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes.
Mechanism of Action
2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile inhibits PKC by binding to the enzyme's regulatory domain, preventing it from being activated by other signaling molecules. This leads to a decrease in PKC activity, which can have a variety of downstream effects depending on the specific cellular context.
Biochemical and Physiological Effects:
2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile's inhibition of PKC can have a variety of biochemical and physiological effects. For example, PKC is involved in the regulation of cell growth and proliferation, so 2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile's inhibition of PKC can lead to a decrease in cancer cell growth. PKC is also involved in the regulation of blood vessel formation, so 2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile's inhibition of PKC can have anti-angiogenic effects.
Advantages and Limitations for Lab Experiments
2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile's potency as a PKC inhibitor makes it a valuable tool for studying the role of PKC in various cellular processes. However, its potency also means that it can be toxic to cells at high concentrations, so careful dosing is necessary. In addition, 2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile's complex synthesis method and relatively high cost can make it difficult to obtain for some researchers.
Future Directions
There are many potential future directions for research involving 2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile. One area of interest is the development of 2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile-based therapeutics for cancer and other diseases. Another area of interest is the use of 2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile as a tool for studying the role of PKC in various cellular processes. Finally, there is potential for the development of new PKC inhibitors based on the structure of 2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile.
Synthesis Methods
2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile is synthesized through a multi-step process that involves the reaction of 4-nitrobenzonitrile with 1-chloro-2-propanol to form 4-nitrobenzyl 2-chloroethyl ether. The resulting compound is then reacted with 1-(2-hydroxyethyl)pyrazole to form 2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile. The synthesis of 2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile is widely used in scientific research, particularly in the field of cancer research. PKC is an important target for cancer therapy, and 2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile's ability to inhibit PKC makes it a valuable tool for studying cancer cells. 2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile has also been used in research related to Alzheimer's disease, stroke, and diabetes.
properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c13-6-9-1-2-11(17(19)20)5-12(9)15-10-7-14-16(8-10)3-4-18/h1-2,5,7-8,15,18H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLYEBGMWCWMON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC2=CN(N=C2)CCO)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile |
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